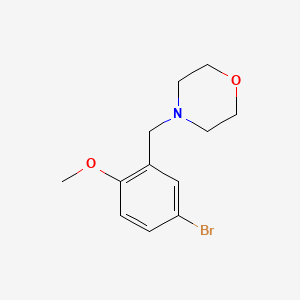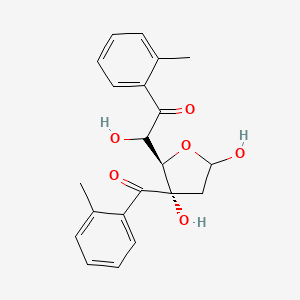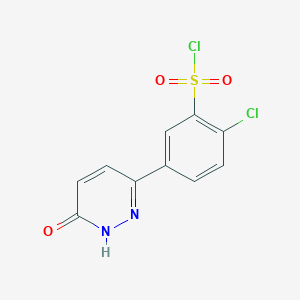
2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride
Descripción general
Descripción
“2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C10H6Cl2N2O3S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not provided in the available sources .Aplicaciones Científicas De Investigación
Non-Alcoholic Steatohepatitis (NASH) Treatment
Compounds in the pyridazinone series, which are structurally similar to the one , have been identified as significantly more selective for thyroid hormone receptor β (THR-β). This selectivity could be beneficial for treating NASH due to the effects of thyroid hormone (TH) on lipid levels being primarily mediated by THR-β in the liver .
Anticonvulsant Activity
Related compounds have been synthesized and evaluated for anticonvulsant activity using models like PTZ (Pentylenetetrazole). These studies suggest that derivatives of dihydropyridazinone might possess anticonvulsant properties .
Muscle Relaxant Activity
In addition to anticonvulsant properties, some dihydropyridazinone derivatives have also been evaluated for muscle relaxant activity. This suggests a potential application in conditions requiring muscle relaxation .
Matrix Metalloproteinase Inhibition
Derivatives of dihydropyridazinone have been designed and synthesized to evaluate their inhibition effects on matrix metalloproteinases (MMPs), particularly MMP 13. This indicates a possible application in inhibiting MMPs, which are involved in tissue remodeling and degradation .
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride is the Thyroid Hormone Receptor (THR) . The THR is a type of nuclear receptor that is activated by binding thyroid hormone. It plays a crucial role in controlling genes involved in growth, development, and metabolism .
Mode of Action
2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride interacts with its target, the THR, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of the natural thyroid hormones. The compound has been found to be highly selective for the THR-beta subtype over the THR-alpha subtype , which means it primarily activates THR-beta receptors. This selectivity helps to maximize the desired therapeutic effects while minimizing potential side effects .
Biochemical Pathways
Upon activation of the THR-beta receptor, 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride influences several biochemical pathways. Most notably, it affects lipid metabolism, leading to decreased levels of LDL cholesterol (LDL-C) and triglycerides (TG) . This is particularly beneficial in the treatment of dyslipidemia, a condition characterized by abnormal lipid levels in the blood .
Pharmacokinetics
It has been administered at once daily oral doses of 50 mg or higher for 2 weeks in healthy volunteers, leading to decreased LDL-C and TG levels .
Result of Action
The molecular and cellular effects of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride’s action primarily involve changes in lipid metabolism. By activating the THR-beta receptor, it decreases levels of LDL-C and TG . This can help to reduce the risk of cardiovascular disease, which is often associated with high levels of these lipids .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s activity
Propiedades
IUPAC Name |
2-chloro-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3S/c11-7-2-1-6(5-9(7)18(12,16)17)8-3-4-10(15)14-13-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOWETBVRCBCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=O)C=C2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



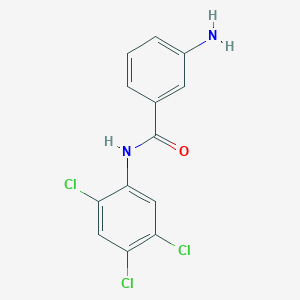
![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)
![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)
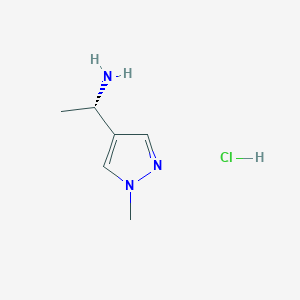
![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)



![(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437111.png)
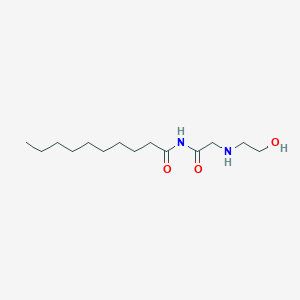
![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)

